2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an oxolan-2-yl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The amine is then reacted with oxirane (ethylene oxide) under acidic conditions to introduce the oxolan-2-yl group. Finally, the resulting compound is acetylated using acetic anhydride to form the desired acetamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]amine.
Substitution: Formation of 2-(2-halophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic amino acids in proteins, while the oxolan-2-yl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
- 2-(2-chlorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
- 2-(2-bromophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
Uniqueness
2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide is unique due to the presence of the methoxy group, which can undergo various chemical modifications
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(13-8-5-9-19-13)16-15(17)10-12-6-3-4-7-14(12)18-2/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPZORTMLYJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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